Hydroxy(dimethyl)silane
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Overview
Description
Hydroxy(dimethyl)silane is an organosilicon compound characterized by the presence of a hydroxyl group attached to a silicon atom, which is also bonded to two methyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is notable for its reactivity and versatility in various chemical processes, making it valuable in both academic research and industrial applications.
Mechanism of Action
Target of Action
Poly(methylhydrosiloxane) (PMHS) is primarily used in organic chemistry as a mild and stable reducing agent . It easily transfers hydrides to metal centers and a variety of other reducible functional groups . The primary targets of PMHS are metal catalysts, including Sn, Ti, Zn, Cu, and Pd . These metal catalysts then participate in a wide range of reductions .
Mode of Action
PMHS interacts with its targets by transferring its hydride to metal centers and other reducible functional groups . This transfer of hydride allows the metal catalysts to participate in various reduction reactions . For example, PMHS can be used for the reduction of esters to alcohols, as well as the reduction of aldehydes and ketones . It can also be used for the reduction of phosphine oxides to phosphine .
Biochemical Pathways
The biochemical pathways affected by PMHS primarily involve reduction reactions. PMHS serves as a reducing agent, facilitating the reduction of various functional groups . For instance, it can catalyze the reduction of esters to alcohols and aldehydes and ketones to their corresponding alcohols . These reactions are crucial in organic synthesis, enabling the transformation of functional groups and the synthesis of new compounds .
Pharmacokinetics
Result of Action
The result of PMHS’s action is the successful reduction of various functional groups. This includes the reduction of esters to alcohols, aldehydes and ketones to alcohols, and phosphine oxides to phosphines . These reductions enable the synthesis of new compounds and the transformation of functional groups, which are crucial in organic synthesis .
Action Environment
Biochemical Analysis
Biochemical Properties
Poly(methylhydrosiloxane) is known for its role in biochemical reactions, particularly as a reducing agent. It can transfer hydrides to metal centers and other reducible functional groups
Molecular Mechanism
Poly(methylhydrosiloxane) exerts its effects at the molecular level primarily through its role as a reducing agent. It transfers hydrides to metal centers and other reducible functional groups
Temporal Effects in Laboratory Settings
Poly(methylhydrosiloxane) is known for its stability, which makes it a valuable tool in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(dimethyl)silane can be synthesized through several methods, including:
Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, typically catalyzed by transition metals such as platinum or rhodium.
Hydrolysis of Chlorosilanes: This method involves the hydrolysis of dimethylchlorosilane in the presence of water, leading to the formation of this compound and hydrochloric acid as a byproduct.
Industrial Production Methods
In industrial settings, this compound is often produced via the hydrolysis of dimethylchlorosilane due to its cost-effectiveness and scalability. The reaction is typically carried out in a controlled environment to manage the exothermic nature of the process and to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydroxy(dimethyl)silane undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides and acid chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Corresponding alcohols and hydrocarbons.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Hydroxy(dimethyl)silane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Dimethylchlorosilane: Similar in structure but contains a chlorine atom instead of a hydroxyl group.
Trimethylsilanol: Contains three methyl groups and a hydroxyl group attached to the silicon atom.
Dimethylethoxysilane: Contains an ethoxy group instead of a hydroxyl group.
Uniqueness
Hydroxy(dimethyl)silane is unique due to its combination of reactivity and stability. The presence of the hydroxyl group allows for a wide range of chemical modifications, while the methyl groups provide steric protection, enhancing its stability compared to other silanes .
Properties
InChI |
InChI=1S/C4H12Si.C3H10OSi.C2H7OSi/c2*1-5(2,3)4;1-4(2)3/h1-4H3;4H,1-3H3;3H,1-2H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCBJTAMLRIPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O.C[Si](C)(C)C.C[Si](C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H29O2Si3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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